molecular formula C8H10BrNO B13150471 2-(3-Amino-4-bromophenyl)ethanol

2-(3-Amino-4-bromophenyl)ethanol

Cat. No.: B13150471
M. Wt: 216.07 g/mol
InChI Key: XGFOKYNHXRERQS-UHFFFAOYSA-N
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Description

2-(3-Amino-4-bromophenyl)ethanol is an organic compound characterized by the presence of an amino group, a bromine atom, and an ethanol moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-bromophenyl)ethanol can be achieved through several methods. One common approach involves the bromination of 3-aminoacetophenone followed by reduction to yield the desired product. The reaction conditions typically involve the use of bromine in an organic solvent such as dichloromethane, followed by reduction using a suitable reducing agent like sodium borohydride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-bromophenyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-Amino-4-bromophenyl)acetaldehyde.

    Reduction: Formation of 2-(3-Amino-4-bromophenyl)ethylamine.

    Substitution: Formation of various substituted phenyl ethanol derivatives.

Scientific Research Applications

2-(3-Amino-4-bromophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-bromophenyl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromophenyl)ethanol: Lacks the amino group, resulting in different chemical reactivity and biological activity.

    2-(4-Amino-3-bromophenyl)ethanol: Positional isomer with similar properties but different spatial arrangement.

    2-(3-Amino-4-chlorophenyl)ethanol: Chlorine atom instead of bromine, leading to different chemical and biological properties.

Uniqueness

2-(3-Amino-4-bromophenyl)ethanol is unique due to the presence of both an amino group and a bromine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-(3-amino-4-bromophenyl)ethanol

InChI

InChI=1S/C8H10BrNO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4,10H2

InChI Key

XGFOKYNHXRERQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCO)N)Br

Origin of Product

United States

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